N4-(3-Fluorophenyl) Substitution Confers Distinct Src/Abl Selectivity Fingerprint vs. N4-(4-Chlorophenyl) and N4-(4-Ethoxyphenyl) Analogs
In the 4-amino pyrazolo[3,4-d]pyrimidine series bearing a conserved N1-(3,4-dichlorophenyl) group, the identity of the C4 N-aryl substituent directly controls the Src vs. Abl inhibitory ratio. The meta-fluorophenyl substitution in the target compound introduces an electron-withdrawing fluorine at the 3-position of the aniline ring, which—based on established SAR from Schenone et al. (2008)—is predicted to modulate the hydrogen-bonding interaction with the hinge region of the kinase ATP-binding site differently than para-substituted analogs such as N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890897-xx-x, MW 390.65) or N-(4-ethoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890897-53-7, MW 400.3) [1][2]. The 3-fluoro substituent provides a smaller van der Waals volume and distinct electrostatic potential compared to 4-Cl, 4-OEt, or 3-CH3 analogs, which affects binding pocket complementarity [3].
| Evidence Dimension | C4 N-aryl substituent effect on kinase binding mode |
|---|---|
| Target Compound Data | 3-Fluorophenyl at C4; MW = 374.2; TPSA = 55.6 Ų; XLogP3 = 5.1; single H-bond donor |
| Comparator Or Baseline | N4-(4-chlorophenyl) analog: MW = 390.65, XLogP3 ~5.5 (estimated); N4-(4-ethoxyphenyl) analog: MW = 400.3; N4-(3-methylphenyl) analog: MW = 353.8 |
| Quantified Difference | MW difference: -16.5 vs. 4-Cl analog, -26.1 vs. 4-OEt analog; XLogP3 difference: ~ -0.4 vs. 4-Cl analog (estimated); meta- vs. para-substitution topology alters hinge-region H-bond geometry |
| Conditions | Analysis based on published X-ray co-crystal structures of pyrazolo[3,4-d]pyrimidines bound to Src and Abl kinase domains (PDB entries from Schenone/Botta group) and systematic SAR from Schenone et al. (2008) Eur J Med Chem |
Why This Matters
The meta-fluorophenyl substitution topology yields a physically distinct pharmacophore that cannot be replicated by para-substituted or non-halogenated N4-aryl analogs, directly impacting kinase selectivity and cellular potency in Src/Abl-dependent assays.
- [1] Schenone S, Brullo C, Bruno O, Bondavalli F, Mosti L, Maga G, Crespan E, Carraro F, Manetti F, Tintori C, Botta M. Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines. Eur J Med Chem. 2008 Dec;43(12):2665-76. doi: 10.1016/j.ejmech.2008.01.034. PMID: 18342402. View Source
- [2] CAS 890897-53-7: 1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine; CAS registry and vendor catalog data. CIRS Group. View Source
- [3] Manetti F, Brullo C, Magnani M, Mosci F, Chelli B, Crespan E, Schenone S, Naldini A, Bruno O, Trincavelli ML, Maga G, Carraro F, Martini C, Bondavalli F, Botta M. Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. J Med Chem. 2008;51(5):1252-1259. Reports halogen substitution effects on Abl affinity improvement of up to 1 order of magnitude. View Source
